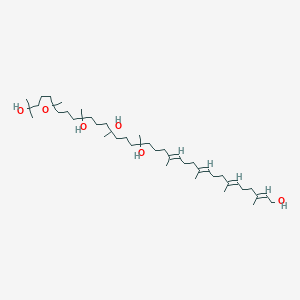
Glisoprenin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glisoprenin B is a natural product found in Gliocladium and Sphaerostilbella with data available.
Applications De Recherche Scientifique
Inhibition of Cholesterol Absorption
One of the significant applications of Glisoprenin B is its ability to inhibit cholesterol absorption. In an in vivo study involving hamsters, this compound was administered orally at a dosage of 50 mg/kg, resulting in a 25% reduction in cholesterol absorption from the intestines. This effect is attributed to its role as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), which is crucial in cholesterol metabolism .
Cytotoxicity and Selectivity
This compound exhibits selective cytotoxicity against certain cell types. In enzyme assays using rat liver microsomes, it demonstrated an IC50 value of 61 µM, indicating moderate potency as an ACAT inhibitor. Comparatively, Glisoprenin A had an IC50 value of 46 µM . The cytotoxicity profile suggests that while this compound has therapeutic potential, its safety and efficacy must be thoroughly evaluated in clinical settings.
Applications in Plant Pathology
Inhibition of Pathogen Development
Research has indicated that this compound may also play a role in plant pathology by inhibiting the development of fungal pathogens. It has been observed to interfere with appressorium formation in Magnaporthe grisea, a pathogen responsible for rice blast disease. This interference occurs on hydrophobic surfaces, suggesting that this compound could be utilized as a biocontrol agent in agricultural settings to manage fungal infections .
Table: Summary of Research Findings on this compound
Analyse Des Réactions Chimiques
Biochemical Mechanisms of Action
Glisoprenin B primarily functions through ACAT inhibition , targeting both ACAT1 and ACAT2 isozymes. Key mechanisms include:
-
Enzyme Inhibition : Exhibits an IC<sub>50</sub> of 0.57 µM in J774 macrophage cell assays, with a cytotoxicity CD<sub>50</sub> of 5.2 µM (CD<sub>50</sub>/IC<sub>50</sub> = 9.1) .
-
Cholesterol Absorption Reduction : In vivo studies in hamsters show a 25% inhibition of intestinal cholesterol absorption at 50 mg/kg oral administration .
Table 1: Comparative ACAT Inhibition Profile
| Compound | Microsomal IC<sub>50</sub> (µM) | Cell-Based IC<sub>50</sub> (µM) | Cytotoxicity CD<sub>50</sub> (µM) |
|---|---|---|---|
| Glisoprenin A | 46 | 1.2 | 14.0 |
| This compound | 61 | 0.57 | 5.2 |
Data sourced from enzyme and cell-based assays using rat liver microsomes and J774 macrophages .
Structural Elucidation and Reactivity
This compound is an oxidatively modified derivative of Glisoprenin A, characterized by:
-
Molecular Formula : C<sub>45</sub>H<sub>82</sub>NO<sub>5</sub> (molecular weight 702.62) .
-
Functional Groups : Contains hydroxyl and methyl branches, with solubility in organic solvents (methanol, chloroform) but not water .
The oxidative modification alters its interaction with ACAT isozymes, enhancing selectivity for ACAT2 (IC<sub>50</sub> = 10 µM in cell-based assays) compared to ACAT1 (IC<sub>50</sub> = 4.3 µM) .
Biological Interactions and Selectivity
This compound participates in fungal developmental pathways :
-
Appressorium Formation Inhibition : Disrupts Magnaporthe grisea spore germination on hydrophobic surfaces by interfering with signaling pathways .
-
Isozyme Selectivity : Displays stronger inhibition of ACAT2 (associated with intestinal cholesterol absorption) over ACAT1 (liver-specific) .
In Vivo Pharmacological Effects
Key findings from animal models include:
-
Cholesterol-Lowering Activity : 25% reduction in intestinal cholesterol absorption in hamsters at 50 mg/kg .
-
Low Acute Toxicity : CD<sub>50</sub>/IC<sub>50</sub> ratio of 9.1 suggests a favorable therapeutic window compared to Glisoprenin A (ratio = 12.0) .
This compound’s chemical reactivity is defined by its ACAT inhibition and structural relationship to Glisoprenin A. While its synthetic pathways remain underexplored in available literature, its biochemical interactions and in vivo efficacy highlight its potential as a cholesterol-lowering agent. Further studies are needed to elucidate its full metabolic and synthetic pathways.
Propriétés
Numéro CAS |
144376-63-6 |
|---|---|
Formule moléculaire |
C45H82O6 |
Poids moléculaire |
719.1 g/mol |
Nom IUPAC |
(2E,6E,10E,14E)-30-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3,7,11,15,19,23,27-heptamethyltriaconta-2,6,10,14-tetraene-1,19,23,27-tetrol |
InChI |
InChI=1S/C45H82O6/c1-36(18-11-19-37(2)21-13-23-39(4)26-35-46)20-12-22-38(3)24-14-27-42(7,48)28-15-29-43(8,49)30-16-31-44(9,50)32-17-33-45(10)34-25-40(51-45)41(5,6)47/h18,21-22,26,40,46-50H,11-17,19-20,23-25,27-35H2,1-10H3/b36-18+,37-21+,38-22+,39-26+ |
Clé InChI |
JVMGRPXMVYGAQN-QYOQUFJESA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC1(CCC(O1)C(C)(C)O)C)O)O)O |
SMILES isomérique |
C/C(=C\CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/CCCC(C)(CCCC(C)(CCCC(C)(CCCC1(CCC(O1)C(C)(C)O)C)O)O)O |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC1(CCC(O1)C(C)(C)O)C)O)O)O |
Synonymes |
glisoprenin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















